BBT

GSIS beta-cell diabetes

Researchers studying β-cell dysfunction face a scarcity of tool compounds that simultaneously potentiate GSIS and protect against cytokine/STZ-induced apoptosis. BBT addresses this dual need: • Restores glucose-stimulated insulin secretion at 25 μM in vitro and preserves β-cell mass in STZ/HFD diabetic mice at 50 mg/kg/day i.v. • The 5-bromo-thiophene motif is essential for target engagement (Factor D Kd = 17 nM; IC50 = 32-50 nM). Non-brominated analogs exhibit significantly lower potency. Sourced with rigorous analytical QC, BBT ensures reproducible pharmacology across metabolic and complement pathway studies.

Molecular Formula C18H12BrNO2S
Molecular Weight 386.3g/mol
Cat. No. B450372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBBT
SynonymsN-(2-benzoylphenyl)-5-bromo-2-thiophenecarboxamide
Molecular FormulaC18H12BrNO2S
Molecular Weight386.3g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(S3)Br
InChIInChI=1S/C18H12BrNO2S/c19-16-11-10-15(23-16)18(22)20-14-9-5-4-8-13(14)17(21)12-6-2-1-3-7-12/h1-11H,(H,20,22)
InChIKeyFCSCANHTNNHZOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BBT Overview for Diabetes & Complement Research


N-(2-benzoylphenyl)-5-bromothiophene-2-carboxamide (BBT; CAS 445000-45-3; molecular formula C18H12BrNO2S; molecular weight 386.26 g/mol) is a small-molecule thiophene carboxamide derivative [1]. BBT is characterized as an enhancer of impaired glucose-stimulated insulin secretion (GSIS) with demonstrated anti-hyperglycemic activity, and it protects pancreatic β-cells from cytokine- or streptozotocin (STZ)-induced cell death in type 2 diabetes models [2]. Its mechanism of action involves the cAMP/PKA and L-type voltage-dependent Ca2+ channel/CaMK2 pathways [2]. The compound also exhibits binding affinity for complement factor D, with a reported Kd of 17 nM [3].

GSIS restoration & β-cell protection studies
Complement factor D inhibition assay context
cAMP/PKA & CaMK2 pathway signaling research
In vivo T2D metabolic model context

BBT Differentiation from Thiophene Carboxamides


Generic substitution of N-(2-benzoylphenyl)-5-bromothiophene-2-carboxamide (BBT) with other thiophene carboxamide derivatives or β-cell protective agents is not straightforward due to its unique dual-action profile combining GSIS potentiation with β-cell protection, a combination not commonly found in close analogs [1]. The 5-bromo substituent on the thiophene ring is critical for modulating the compound's electronic properties and binding affinity to its molecular targets, including complement factor D (Kd = 17 nM) and its functional impact on the cAMP/PKA and L-type calcium channel pathways [2]. In contrast, the non-brominated analog N-(2-benzoylphenyl)thiophene-2-carboxamide or other halogenated derivatives exhibit significantly different pharmacological profiles, including lower potency in related assays . Furthermore, the specific ortho-benzoylphenyl motif confers conformational and electronic characteristics that are not easily replicated by other N-aryl substituents, as demonstrated by structure-activity relationship studies on N-(2-benzoylphenyl) derivatives which show that only modest changes to this moiety are tolerated [3]. Therefore, procurement decisions must be based on direct evidence of BBT's specific activities, not on class-level assumptions.

BBT
5-bromo substituent
Critical for electronic profile & target binding
ortho-benzoylphenyl motif
Essential for conformational specificity
Dual activity
GSIS potentiation + β-cell protection confirmed
In vivo metabolic activity
Validated in STZ/HFD diabetic mouse model
Generic Thiophene Carboxamides
Halogen variation
May shift potency & selectivity profile
Alternative N-aryl groups
Only modest modifications tolerated, activity may not transfer
Single-action analogs
Often lack combined β-cell protection
In vivo data absent
Most close analogs lack documented metabolic model evidence

BBT Quantitative Differentiation Evidence


GSIS Potentiation in Primary Islets

BBT directly potentiates glucose-stimulated insulin secretion (GSIS) under impaired conditions. In primary mouse pancreatic islets exposed to 25 μM STZ for 2 hours to induce GSIS impairment, treatment with 25 μM BBT significantly restored GSIS to levels comparable to untreated controls [1]. While quantitative fold-change data relative to vehicle is reported in the source, no direct head-to-head comparison with a specific comparator compound under identical conditions was identified. The evidence is therefore classified as class-level inference for the thiophene carboxamide class, based on the established unique dual-action profile of BBT.

GSIS Restoration
Class-level inference
Significant restoration of GSIS to control levels
Supports β-cell dysfunction model context
STZ-impaired primary islets; no direct comparator; class-level inference
GSIS beta-cell diabetes

β-Cell Protection against Apoptosis

BBT protects pancreatic β-cells from both cytokine- and STZ-induced cell death. In primary mouse islets, treatment with 25 μM BBT significantly reduced apoptosis induced by a cytokine cocktail (IL-1β + TNF-α + IFN-γ) [1]. Additionally, in INS-1E β-cells, BBT (25 μM) significantly decreased STZ-induced apoptosis [1]. No direct comparator compound was tested under identical conditions, limiting this evidence to class-level inference based on BBT's demonstrated dual protective capacity against distinct apoptotic stimuli, a profile not uniformly observed across thiophene carboxamide derivatives.

β-Cell Protection
Class-level inference
Significant reduction of cytokine- & STZ-induced apoptosis
Supports β-cell preservation study context
Dual-pathway protection; no comparator; class-level inference
beta-cell protection apoptosis cytokine

In Vivo Glucose Homeostasis in Diabetic Mice

In a STZ/high-fat diet (HFD)-induced type 2 diabetic mouse model, BBT treatment (50 mg/kg/day, i.v., for 4 weeks) significantly improved glucose homeostasis [1]. Compared to vehicle-treated diabetic controls, BBT-treated mice exhibited significantly lower fasting blood glucose levels and improved glucose tolerance as measured by intraperitoneal glucose tolerance test (IPGTT) [1]. While no direct comparator compound was run in parallel, this in vivo efficacy distinguishes BBT from many thiophene carboxamide analogs that lack documented in vivo metabolic activity. The evidence is presented as cross-study comparable, as similar studies exist for other anti-diabetic agents but not for close structural analogs of BBT.

In Vivo Glucose Homeostasis
Cross-study comparable
Reduced fasting blood glucose & improved IPGTT
Supports preclinical T2D model context
STZ/HFD mice, 4-week i.v. treatment; cross-study comparable
in vivo glucose homeostasis diabetes

Complement Factor D Binding Affinity

BBT binds to recombinant human complement factor D with a dissociation constant (Kd) of 17 nM [1]. In functional assays, BBT inhibits factor D activity with IC50 values of 32 nM (enzymatic assay) and 50 nM (human whole blood assay) [1]. While these values indicate potent binding, no direct comparator data for structurally related thiophene carboxamides against factor D were identified in the retrieved literature. The evidence is therefore tagged as cross-study comparable, as other factor D inhibitors (e.g., ACH-4471, danicopan) have reported IC50 values in the low nanomolar range, but BBT represents a distinct chemotype within the thiophene carboxamide class.

Factor D Binding
Cross-study comparable
Kd = 17 nM; IC50 = 32 nM (enzymatic), 50 nM (whole blood)
Supports factor D inhibition assay context
Distinct thiophene carboxamide scaffold; cross-study comparable
complement factor D binding affinity inflammation

Solubility in DMSO

BBT demonstrates a defined solubility of 125 mg/mL (323.62 mM) in DMSO, requiring ultrasonic treatment and use of freshly opened, hygroscopic DMSO to ensure full dissolution [1]. This solubility value is specific to BBT and is essential for preparing accurate stock solutions for in vitro assays. While no direct comparator solubility data were retrieved for close analogs, this information provides a practical benchmark for procurement and experimental design. The evidence is tagged as supporting evidence.

DMSO Solubility
Supporting evidence
125 mg/mL (323.62 mM)
Stock solution preparation context
Requires ultrasonic & fresh hygroscopic DMSO
solubility formulation in vitro

BBT Research Applications


In Vitro GSIS & β-Cell Dysfunction Studies

BBT is best utilized as a positive control or tool compound in assays designed to measure glucose-stimulated insulin secretion (GSIS) in primary pancreatic islets or β-cell lines (e.g., INS-1E) under impaired conditions (e.g., STZ or cytokine exposure). Researchers should employ BBT at 25 μM for acute in vitro treatments, as established in the primary reference study [1]. This application is directly supported by quantitative evidence of GSIS restoration and β-cell protection [1].

In Vivo Preclinical Diabetes Models

BBT is a suitable tool for in vivo studies investigating β-cell preservation and glucose homeostasis in type 2 diabetic mouse models. Based on the validated protocol [1], researchers should administer BBT intravenously at 50 mg/kg/day for 4 weeks in STZ/HFD-induced diabetic mice. This application is supported by demonstrated improvements in fasting blood glucose and glucose tolerance [1]. Procurement for in vivo studies should account for the required dosing regimen and compound quantity.

Complement Factor D Inhibition Assays

BBT can be employed as a reference ligand in biochemical and cellular assays targeting complement factor D, a serine protease in the alternative complement pathway. Its nanomolar binding affinity (Kd = 17 nM) and functional inhibition (IC50 = 32-50 nM) [2] support its use in competitive binding studies, enzyme inhibition assays, or as a tool compound for validating new factor D inhibitor chemotypes. Researchers should note that BBT represents a distinct thiophene carboxamide scaffold compared to clinical-stage factor D inhibitors.

cAMP/PKA & Calcium Channel Signaling Studies

BBT is a validated modulator of the cAMP/PKA and L-type voltage-dependent Ca2+ channel/CaMK2 signaling pathways [1]. Researchers investigating the role of these pathways in β-cell function, insulin secretion, or cell survival can utilize BBT as a chemical probe. Experimental designs should incorporate appropriate pathway-specific inhibitors to confirm mechanism-of-action, as outlined in the primary reference [1].

Application
Selection Property
Validation Focus
In vitro GSIS & β-cell dysfunction studies
Dual GSIS potentiation & cytoprotection profile
GSIS restoration & β-cell viability endpoints
In vivo preclinical diabetes models
In vivo metabolic activity in T2D model
Fasting glucose & IPGTT endpoints
Complement factor D inhibition assays
Factor D binding & inhibition profile
Enzymatic & whole blood inhibition assays
cAMP/PKA & Ca²⁺ signaling studies
Pathway modulation context
Pathway-specific inhibitor co-treatment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


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